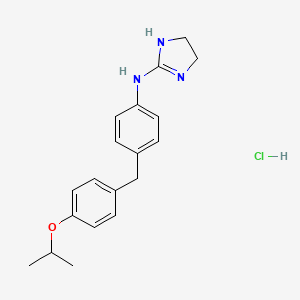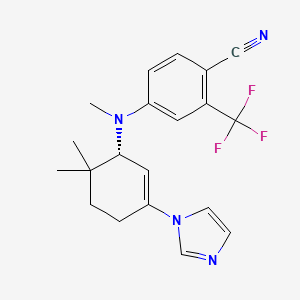
Ro 1138452 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selective prostacyclin IP receptor antagonist (pKi = 8.3). Exhibits no affinity at other prostanoid receptors (EP1-4, FP and TP) in a radioligand binding assay. Demonstrates analgesic activity in rats. Orally bioavailable.
Aplicaciones Científicas De Investigación
ROS-Based Nanomedicine : Reactive oxygen species play a vital role in regulating various physiological functions and have been used in nanomedicine for therapeutic applications. Advances in nanotechnology have enabled the exploration of nanomaterials with unique ROS-regulating properties, contributing to new therapeutic methodologies (Yang, Chen, & Shi, 2019).
ROS Measurement and Detection : The measurement of ROS in biological samples is crucial due to their significant physiological and pathological effects. Fluorescent probes, such as 2′,7′-dichlorodihydrofluorescein, have been developed for ROS detection, offering insights into their physiological roles (Chen, Zhong, Xu, Chen, & Wang, 2010).
Oxidative Stress in Aquatic Animals : ROS production in aquatic animals is influenced by environmental factors like temperature, oxygen levels, and pollutants. Studies highlight the role of transition metals and pesticides in inducing oxidative stress, with recent research focusing on molecular mechanisms enhancing tolerance to oxidative stress (Lushchak, 2011).
Advances in ROS Detection Probes : Development of selective fluorescent probes for specific ROS detection has made significant progress. These probes help in understanding the unique physiological activities of each ROS type (Soh, 2006).
Detection of ROS-Producing Compounds : An on-line post-column biochemical detection system has been developed for identifying ROS-producing compounds and antioxidants in mixtures. This high-resolution screening technology allows for rapid and sensitive characterization of individual species (Kool, van Liempd, Harmsen, Schenk, Irth, Commandeur, & Vermeulen, 2007).
Metal-Coordinated Probes for ROS Detection : Metal-coordinated fluorescent and luminescent probes have shown promise for sensing and imaging ROS and reactive nitrogen species (RNS) in biological systems. The review covers probes based on metal-coordinated systems, highlighting their selectivity and potential applications (Kwon, Kim, Swamy, & Yoon, 2021).
Lidocaine Oxidation and ROS in Drug Metabolism : Research on the oxidative drug metabolism of lidocaine has revealed insights into the production of ROS during drug metabolism, highlighting the relevance of electrochemistry in assessing oxidative drug metabolism related to Cytochrome P450s (Nouri Nigjeh, Permentier, Bischoff, & Bruins, 2010).
ROS in Cancer Therapy : ROS induction has emerged as a promising strategy in cancer therapy. The unique metabolic characteristics of cancer cells make them more susceptible to ROS-induction treatment, with various traditional treatments being effectively combined with ROS-inducing agents for enhanced therapeutic efficacy (Zou, Chang, Li, & Wang, 2017).
Propiedades
Fórmula molecular |
C19H23N3O.HCl |
|---|---|
Peso molecular |
345.87 |
Nombre IUPAC |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H |
SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |
Sinónimos |
4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate](/img/structure/B1150150.png)